Isoneorautenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

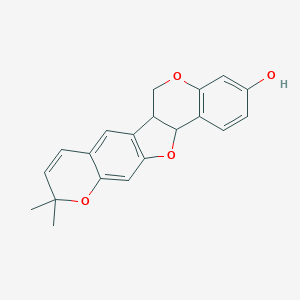

Isoneorautenol is a naturally occurring compound classified under the pterocarpan family of isoflavonoids. It is primarily found in the tropical legume Calopogonium mucunoides and is known for its significant antifungal properties . Pterocarpans, including this compound, are phytoalexins produced by plants in response to stress factors such as fungal or bacterial invasion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoneorautenol can be synthesized through various organic synthesis methods. One common approach involves the use of chromatographic and spectroscopic techniques to isolate and identify the compound from natural sources . The synthesis typically involves the formation of a tetracyclic system of benzofuran-benzopyran rings, which are characteristic of pterocarpans .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in specific plant species. large-scale extraction from plants like Calopogonium mucunoides can be achieved through solvent extraction and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: Isoneorautenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the aromatic rings .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

Isoneorautenol has a wide range of scientific research applications:

Mécanisme D'action

Isoneorautenol exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death . The molecular targets include enzymes involved in cell wall synthesis and membrane stability, which are crucial for fungal survival .

Comparaison Avec Des Composés Similaires

Isoneorautenol is unique among pterocarpans due to its specific structural features and biological activities. Similar compounds include:

Neorautenol: Another pterocarpan with antifungal properties.

Erybraedin A: Known for its antimicrobial activity.

Shinpterocarpin: Exhibits moderate antifungal activity.

Compared to these compounds, this compound stands out due to its higher potency and broader spectrum of antifungal activity .

Activité Biologique

Isoneorautenol, a compound derived from the plant Neorautanenia mitis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Overview of this compound

This compound is a naturally occurring compound found in the roots of Neorautanenia mitis, a plant traditionally used in African medicine. Research has focused on its potential health benefits, particularly in gastrointestinal and anti-inflammatory contexts.

Biological Activities

1. Antidiarrheal Activity

Research indicates that this compound exhibits significant antidiarrheal properties. In studies involving castor oil-induced diarrhea in rats, compounds isolated from N. mitis, including this compound, demonstrated a dose-dependent inhibition of defecation. For instance, at a dosage of 20 mg/kg, this compound showed an inhibition rate comparable to standard antidiarrheal medications like loperamide .

2. Anti-inflammatory Effects

this compound has been shown to possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This effect was observed through assays measuring cytokine levels in cell cultures treated with this compound .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have reported that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further investigation as a natural antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that its antidiarrheal effects may be mediated through modulation of gastrointestinal motility and secretion, potentially involving pathways related to smooth muscle relaxation . Additionally, its anti-inflammatory activity may involve the inhibition of specific signaling pathways associated with inflammation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidiarrheal | Inhibition of defecation | |

| Anti-inflammatory | Cytokine production inhibition | |

| Antimicrobial | Growth inhibition of pathogens |

Case Study: Antidiarrheal Efficacy

In a controlled study, rats were administered varying doses of this compound prior to castor oil treatment. The results indicated a significant reduction in the frequency of diarrhea compared to control groups. The highest dose tested (20 mg/kg) resulted in over 65% inhibition of defecation, highlighting its potential as an effective treatment for diarrhea .

Future Directions

Further research is needed to fully understand the pharmacokinetics and long-term effects of this compound. Investigations into its bioavailability and potential interactions with other medications will be crucial for developing therapeutic applications. Additionally, clinical trials are necessary to establish safety profiles and efficacy in human populations.

Propriétés

Numéro CAS |

98755-24-9 |

|---|---|

Formule moléculaire |

C20H18O4 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |

Clé InChI |

WTKJOOHYNMPGLE-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

SMILES canonique |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

Synonymes |

(-)-Isoneorautenol; (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.